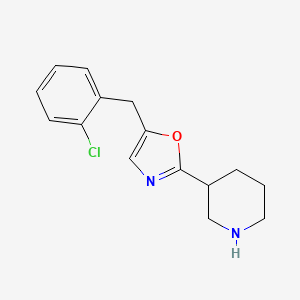

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Description

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted at position 5 with a 2-chlorobenzyl group and at position 2 with a piperidin-3-yl moiety. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12/h1-2,4,6,10,12,17H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZUKNZHCSZNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

Introduction of the Chlorobenzyl Group: This step involves the alkylation of the oxazole ring with 2-chlorobenzyl halides under basic conditions.

Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the oxazole derivative with piperidine.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature and pressure.

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, an oxazole derivative:

Potential Applications

- Anti-Inflammatory Agent : 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has demonstrated potential as a non-steroidal anti-inflammatory agent. It interacts with key amino acids in proteins involved in inflammatory pathways, suggesting it may inhibit cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators. Molecular docking studies suggest that it forms hydrogen bonds with key residues in target enzymes like cyclooxygenases, indicating its potential as an inhibitor.

- Antimicrobial Activity : Benzoxazole derivatives, which share structural similarities with 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, exhibit antimicrobial activity .

- Anticancer Properties : Compounds containing oxazole rings have been studied for anticancer properties.

Structural Analogs and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole | Methoxy group instead of chloro | Potential anti-inflammatory effects |

| 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole | Similar structure with different halogen | Similar anti-inflammatory properties |

| 5-(Phenyl)-2-(piperidin-3-yl)oxazole | No halogen substituent | Varied biological activity |

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The substitution pattern on the oxazole ring significantly impacts molecular properties. Below is a comparison with key analogs:

Key Observations:

- Position 5 Substitutions : The target compound’s 2-chlorobenzyl group (ortho-substituted) differs from the para-chlorophenyl group in , which may reduce steric hindrance and alter electronic effects.

- Position 2 Substitutions: Piperidin-3-yl (target) versus piperidine sulfonyl () or chloromethyl () introduces variability in polarity and hydrogen-bonding capacity.

- Ring System : Oxadiazole analogs (e.g., ) exhibit greater aromaticity and metabolic stability compared to oxazoles but lack the piperidine moiety critical for target engagement in some pharmacological contexts.

Physicochemical and Spectroscopic Properties

- Melting Points : The oxadiazole analog in has a melting point of 185–187°C, likely due to hydrogen bonding from the NH group. The target compound’s piperidine group may lower melting points compared to more polar substituents.

- Spectroscopy : IR data from (NH stretch at 3200 cm⁻¹, aromatic C=C at 1460–1560 cm⁻¹) aligns with oxazole derivatives. The target’s 2-chlorobenzyl group would show characteristic aromatic C-Cl stretches (~700 cm⁻¹) in IR, while its piperidine moiety may produce distinct ^1H NMR signals (e.g., δ 2.5–3.5 ppm for piperidine protons) .

Biological Activity

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a compound belonging to the oxazole family, which has garnered interest due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered oxazole ring, which is known for its ability to participate in various chemical reactions. The presence of the 2-chlorobenzyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties. The piperidine moiety is associated with several pharmacological effects, including anesthetic activity and enzyme inhibition.

1. Anti-inflammatory Properties

Research indicates that compounds containing oxazole rings exhibit anti-inflammatory activity. Specifically, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. Molecular docking studies suggest that this compound interacts with key amino acids in COX enzymes, indicating its potential as a non-steroidal anti-inflammatory agent.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections caused by these pathogens .

3. Anticancer Activity

The anticancer potential of this compound is another area of interest. It has been noted for its cytotoxic effects on several cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds often exert their biological effects through interaction with specific molecular targets such as enzymes and receptors, leading to modulation of various biological pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds within the oxazole class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole | Methoxy group instead of chloro | Potential anti-inflammatory effects |

| 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole | Similar structure with different halogen | Similar anti-inflammatory properties |

| 5-(Phenyl)-2-(piperidin-3-yl)oxazole | No halogen substituent | Varied biological activity |

This table illustrates how variations in substituents can affect the biological activities of related compounds.

Case Studies

- Anti-cancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : A series of tests against common bacterial strains revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

- Mannich reaction : For introducing the piperidinyl moiety via amine-aldehyde-ketone condensation (e.g., similar to methods used for pyrazole-phenol derivatives in ).

- Suzuki-Miyaura coupling : For chlorobenzyl group incorporation, leveraging palladium catalysts (analogous to methods in oxadiazole synthesis ).

- Oxazole ring formation : Cyclization of precursors like α-haloketones with nitriles under reflux (see azaphospholo-pyridine synthesis in ).

Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–5 mol% Pd) significantly affect yields (reported 45–72% in similar compounds ).

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms piperidine-oxazole connectivity (as demonstrated for 5-acyloxypyrazoles in ).

- NMR spectroscopy : and NMR identify substituent environments (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm and piperidine carbons at δ 40–60 ppm ).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 317.12 for CHClNO) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

- Substituent variation : Replace the chlorobenzyl group with fluorobenzyl or nitrobenzyl to assess electronic effects on receptor binding (see SAR in azaphospholo-pyridines ).

- Piperidine modifications : Introduce methyl or hydroxy groups to the piperidine ring to modulate lipophilicity and metabolic stability (as in triazole-thiadiazine analogs ).

- Bioassay integration : Test derivatives in antimicrobial (agar diffusion assay ) or kinase inhibition assays (IC determination ).

Q. What strategies resolve contradictory pharmacological data across in vitro and in vivo models?

- Orthogonal assays : Use both enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) to validate target engagement (e.g., inconsistencies in clotrimazole analogs ).

- Meta-analysis : Cross-reference data from Protein Data Bank (PDB) structures (e.g., RCSB entries ) to identify confounding factors like solvent interactions.

- Dose-response normalization : Adjust for bioavailability differences using pharmacokinetic modeling (MOE software ).

Q. How to design experiments for assessing metabolic stability and toxicity?

- In vitro models : Use hepatic microsomes (human/rat) to measure metabolic half-life (t) and identify cytochrome P450 metabolites (protocols in ).

- Ames test : Screen for mutagenicity via bacterial reverse mutation assay (as applied to pyrazole derivatives ).

- In silico prediction : Apply Quantitative Structure-Activity Relationship (QSAR) tools like ADMET Predictor™ (referenced in ).

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : Use MOE or AutoDock Vina to simulate interactions with receptors (e.g., benzoxazole-thiophene docking ).

- Molecular dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess stability (methods in ).

- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (validated for pyrazol-3-yl phenol analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.